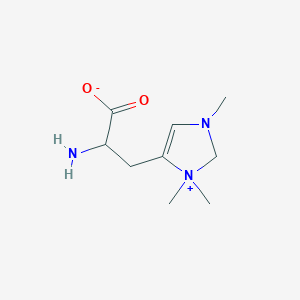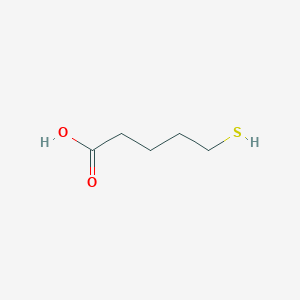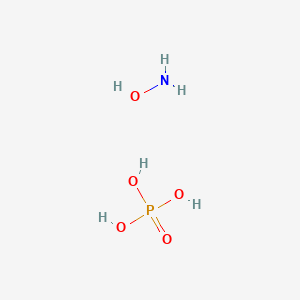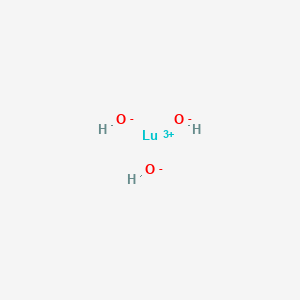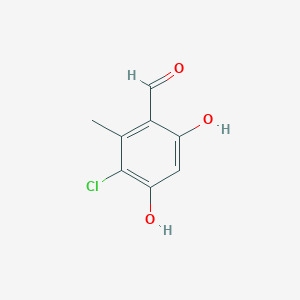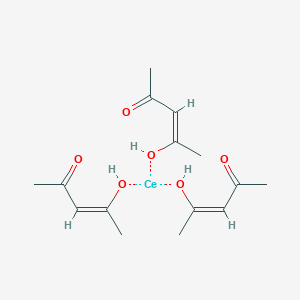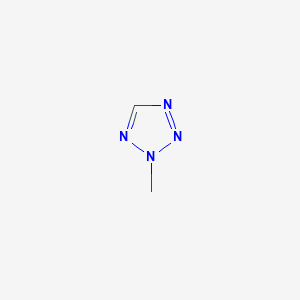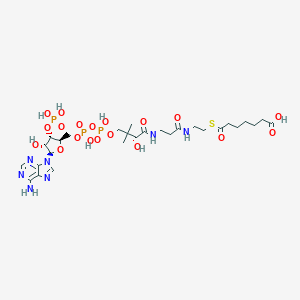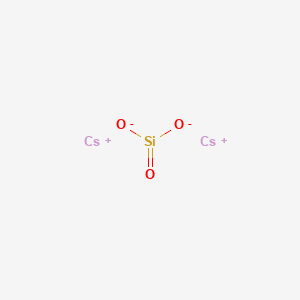
Dicaesium oxosilanebis(olate)
Overview
Description
Dicaesium oxosilanebis(olate), also known as Cesium silicate (meta), is a chemical compound with the molecular formula Cs2O3Si . It has a molecular weight of 341.89 g/mol . The compound is insoluble in water .
Molecular Structure Analysis
The molecular structure of Dicaesium oxosilanebis(olate) is represented by the SMILES notation: [Cs+]. [Cs+]. [O-] [Si] ( [O-])=O .Physical and Chemical Properties Analysis
Dicaesium oxosilanebis(olate) is a powder that is odorless . It is insoluble in water .Scientific Research Applications
Synthesis and Properties of Organosilanes
The preparation, properties, and applications of oligomeric and polymeric organosilanes have been extensively reviewed. These studies cover industrial and laboratory synthesis methods, characteristics of the silicon-silicon σ-bond, electronic interactions in oligoorganosilanes, and their physicochemical properties. Organosilanes have diverse applications due to their unique properties, indicating the potential utility of Dicaesium oxosilanebis(olate) in various domains (Semenov, 2011).
Surface Modification and Interface Engineering
Research on modifying indium tin oxide (ITO) with phosphonic acids highlights the importance of surface chemistry in developing electronic devices. This work, by optimizing the interface chemistries, provides insights into the molecular engineering of interfaces, which could be relevant for the application of Dicaesium oxosilanebis(olate) in organic electronic devices (Hotchkiss et al., 2012).
Application in Organic Electronics
The use of ultrahigh energy gap organosilicon compounds as host materials in electrophosphorescent organic light-emitting diodes (OLEDs) demonstrates the role of organosilicon compounds in enhancing device performance. This research underscores the significance of such materials in suppressing quenching pathways and improving quantum efficiencies, suggesting potential areas where Dicaesium oxosilanebis(olate) could find applications (Ren et al., 2004).
Analytical and Diagnostic Applications
The development of a homogeneous europium cryptate-based assay for the diagnosis of mutations by time-resolved fluorescence resonance energy transfer illustrates the innovative use of organometallic complexes in biotechnology and medicine. This approach, using rare earth cryptate labels, showcases the potential for Dicaesium oxosilanebis(olate) in applications requiring high sensitivity and specificity in molecular diagnostics (Lopez-Crapez et al., 2001).
Catalysts and Chemical Reactions
The methanol-to-olefins (MTO) process, an important reaction for industrial applications, involves the use of molecular sieves and catalysis, indicating the potential for organosilanes and related compounds in catalytic processes. This area of research could inform applications of Dicaesium oxosilanebis(olate) in catalysis and chemical manufacturing (Tian et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of cesium silicate (meta) are the silicate chains in calcium–silicate–hydrate (C–S–H) gel . The compound interacts with these chains, leading to various changes and effects.
Mode of Action
Cesium silicate (meta) interacts with its targets through a process known as inner-sphere adsorption . The cesium ions in the compound are restricted by coordinated oxygen atoms in bridging and pair silicate tetrahedron . Water molecules are fixed in the silicate channel by a network of hydrogen bonds .
Biochemical Pathways
The interaction of cesium silicate (meta) with its targets affects the intensity distribution, local structure, and dynamic properties of Cs+ ions in the vicinity of the calcium silicate surface . This interaction leads to changes in the biochemical pathways involved in the immobilization of different ions in the C–S–H gel pores .
Pharmacokinetics
The pharmacokinetics of cesium silicate (meta) involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound is insoluble in water , which may affect its bioavailability and distribution.
Result of Action
The result of the action of cesium silicate (meta) is the immobilization of cesium ions in the nanometer channel of calcium silicate hydrate . This immobilization is crucial in the disposal of nuclear waste, as the cement-based matrices are preferred candidates due to the immobilization role of the C–S–H gel .
Action Environment
The action of cesium silicate (meta) can be influenced by various environmental factors. For instance, the presence of additional anions or cations in the environment can affect the elimination performance of the retention of Cs+ . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as temperature and the presence of other chemical substances .
Biochemical Analysis
Biochemical Properties
It is known that Cesium, an alkali metal, can affect the uptake of other elements in organisms, potentially influencing biochemical reactions
Cellular Effects
Cesium has been shown to suppress cell proliferation by inhibiting cellular metabolism
Molecular Mechanism
Research on similar compounds suggests that cesium ions can interact with oxygen atoms in silicate structures, potentially affecting molecular processes
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that cesium can influence reaction preferences over time
Dosage Effects in Animal Models
High doses of cesium have been found to produce severe hypokalemia, hypomagnesemia, prolonged QTc interval, episodes of polymorphic ventricular tachycardia, and even acute heart arrest
Metabolic Pathways
Cesium is known to affect the metabolism of other elements in organisms
Transport and Distribution
Studies suggest that cesium ions can be transported through silicate channels
Subcellular Localization
Studies suggest that cesium ions can be localized in specific subcellular compartments
Properties
IUPAC Name |
dicesium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.O3Si/c;;1-4(2)3/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJYMUQLBFTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2SiO3, Cs2O3Si | |
| Record name | caesium metasilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512470 | |
| Record name | Dicaesium oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.894 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-77-3 | |
| Record name | Dicaesium oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicaesium dioxidooxosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)
![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)

